8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Highly polar and water soluble lipase substrate derived from HPTS (pyranine), which forms tight micelles in aqueous solutions. Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid). Due to its low pKa value (7.3), it is partially dissociated to form an anion that shows strong absorption (max: 460 nm) and maximum intensity at 520 nm. Fluorescence intensity is pH dependent between Ex:440-480 nm and reaches the isosbestic point at Ex: 415 nm.
Brand Name:
Vulcanchem
CAS No.:
115787-84-3
VCID:
VC20854725
InChI:
InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3
SMILES:
CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula:
C24H21Na3O11S3
Molecular Weight:
650.6 g/mol
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS No.: 115787-84-3
Cat. No.: VC20854725
Molecular Formula: C24H21Na3O11S3
Molecular Weight: 650.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Highly polar and water soluble lipase substrate derived from HPTS (pyranine), which forms tight micelles in aqueous solutions. Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid). Due to its low pKa value (7.3), it is partially dissociated to form an anion that shows strong absorption (max: 460 nm) and maximum intensity at 520 nm. Fluorescence intensity is pH dependent between Ex:440-480 nm and reaches the isosbestic point at Ex: 415 nm. |
|---|---|
| CAS No. | 115787-84-3 |
| Molecular Formula | C24H21Na3O11S3 |
| Molecular Weight | 650.6 g/mol |
| IUPAC Name | trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate |
| Standard InChI | InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
| Standard InChI Key | RZVSWISDVXUSGY-UHFFFAOYSA-K |
| SMILES | CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
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